molecular formula C11H16N4O B1374099 3-(3-azidopropoxy)-N,N-dimethylaniline CAS No. 1250143-79-3

3-(3-azidopropoxy)-N,N-dimethylaniline

Cat. No.: B1374099
CAS No.: 1250143-79-3
M. Wt: 220.27 g/mol
InChI Key: VEQPALSZAUCKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-azidopropoxy)-N,N-dimethylaniline is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-azidopropoxy)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with 3-bromopropyl azide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the azide group replaces the bromine atom on the propyl chain.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

3-(3-azidopropoxy)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

3-(3-azidopropoxy)-N,N-dimethylaniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Materials Science: Utilized in the preparation of functional materials, including polymers and nanomaterials.

    Bioconjugation: Employed in bioconjugation strategies due to its azide group, which can react with alkyne-containing biomolecules.

Mechanism of Action

The mechanism of action of 3-(3-azidopropoxy)-N,N-dimethylaniline largely depends on the specific reaction it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.

Comparison with Similar Compounds

Similar Compounds

  • 3-azidopropionic acid
  • 3-azidopropylamine
  • 3-azidopropyl bromide

Uniqueness

3-(3-azidopropoxy)-N,N-dimethylaniline is unique due to the presence of both an azide group and a dimethylaniline moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

3-(3-azidopropoxy)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-15(2)10-5-3-6-11(9-10)16-8-4-7-13-14-12/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQPALSZAUCKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-azidopropoxy)-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
3-(3-azidopropoxy)-N,N-dimethylaniline
Reactant of Route 3
Reactant of Route 3
3-(3-azidopropoxy)-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
3-(3-azidopropoxy)-N,N-dimethylaniline
Reactant of Route 5
Reactant of Route 5
3-(3-azidopropoxy)-N,N-dimethylaniline
Reactant of Route 6
3-(3-azidopropoxy)-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.